5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one
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Overview
Description
5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H8N4OS This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 5 and 6, a methylthio group at position 2, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with cyanoacetamide in the presence of a base, followed by methylation and subsequent cyclization to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the methylthio group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diamino-2-mercaptopyrimidine
- 4,6-Diamino-2-thiopyrimidine
- 2-Mercapto-4,6-diaminopyrimidine
Comparison
Compared to these similar compounds, 5,6-Diamino-2-(methylthio)pyrimidin-4(1H)-one is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its mechanism of action, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4,5-diamino-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-8-3(7)2(6)4(10)9-5/h6H2,1H3,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPIVYHDWWPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54030-57-8 |
Source
|
Record name | 5,6-DIAMINO-4-HYDROXY-2-METHYLTHIOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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